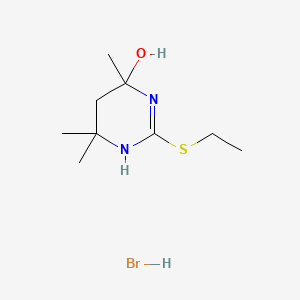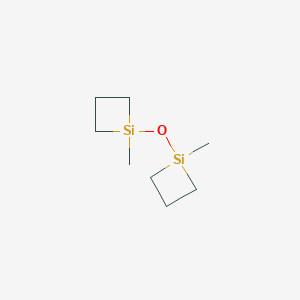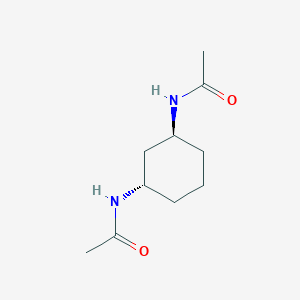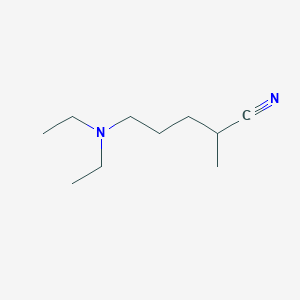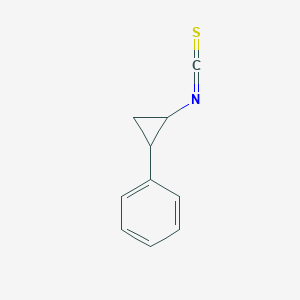
(2-Isothiocyanatocyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isothiocyanatocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group bearing an isothiocyanate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isothiocyanatocyclopropyl)benzene typically involves the reaction of cyclopropylamine with carbon disulfide and a subsequent reaction with benzyl chloride. The reaction conditions often require a base such as potassium carbonate to facilitate the formation of the isothiocyanate group. The process can be summarized as follows:
- Cyclopropylamine reacts with carbon disulfide in the presence of a base to form cyclopropyl isothiocyanate.
- Cyclopropyl isothiocyanate then reacts with benzyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Isothiocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
(2-Isothiocyanatocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Isothiocyanatocyclopropyl)benzene involves its interaction with biological molecules through the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The molecular targets and pathways involved include enzymes and signaling pathways that are critical for cellular processes.
相似化合物的比较
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the cyclopropyl group.
Cyclopropyl isothiocyanate: Similar structure but lacks the benzene ring.
Benzyl isothiocyanate: Similar structure but with a different substituent on the benzene ring.
Uniqueness
(2-Isothiocyanatocyclopropyl)benzene is unique due to the presence of both the cyclopropyl and isothiocyanate groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
35425-01-5 |
|---|---|
分子式 |
C10H9NS |
分子量 |
175.25 g/mol |
IUPAC 名称 |
(2-isothiocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2 |
InChI 键 |
RESYVKWDHYOYOU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1N=C=S)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



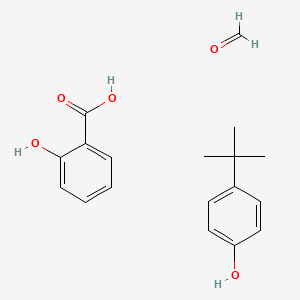
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
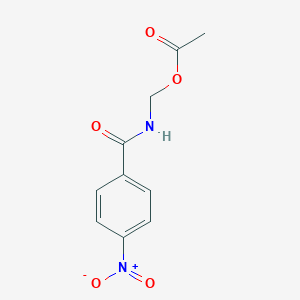
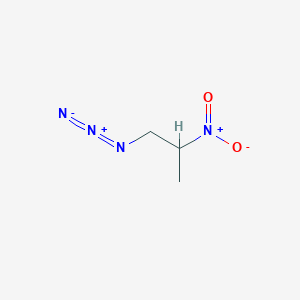
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
